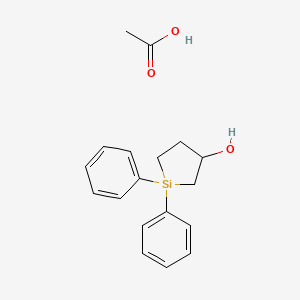
Acetic acid;1,1-diphenylsilolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,1-diphenylsilolan-3-ol is a chemical compound that combines the properties of acetic acid and 1,1-diphenylsilolan-3-ol. Acetic acid is a well-known carboxylic acid with a pungent smell and is widely used in various industries. 1,1-diphenylsilolan-3-ol is a silicon-containing compound with unique structural features. The combination of these two components results in a compound with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1-diphenylsilolan-3-ol typically involves the reaction of acetic acid with 1,1-diphenylsilolan-3-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include sulfuric acid or phosphoric acid, which help in the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the final product. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,1-diphenylsilolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing acids.
Reduction: Reduction reactions can convert the compound into silicon-containing alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silicon-containing acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;1,1-diphenylsilolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;1,1-diphenylsilolan-3-ol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The silicon-containing moiety may enhance the compound’s stability and reactivity, contributing to its unique properties.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial applications.
1,1-diphenylsilolan-3-ol: A silicon-containing compound with unique structural features.
Silicon-containing esters: Compounds with similar silicon-oxygen linkages.
Uniqueness
Acetic acid;1,1-diphenylsilolan-3-ol stands out due to its combination of acetic acid and silicon-containing moieties, resulting in unique chemical and physical properties
Properties
CAS No. |
137813-02-6 |
|---|---|
Molecular Formula |
C18H22O3Si |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
acetic acid;1,1-diphenylsilolan-3-ol |
InChI |
InChI=1S/C16H18OSi.C2H4O2/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-2(3)4/h1-10,14,17H,11-13H2;1H3,(H,3,4) |
InChI Key |
OAFUWEJFNJSIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















